molecular formula C12H12O4 B1313333 Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate CAS No. 894779-28-3

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Cat. No.: B1313333
CAS No.: 894779-28-3
M. Wt: 220.22 g/mol
InChI Key: FUMIJABWOZOAAU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is an organic compound with the molecular formula C12H12O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the benzofuran ring.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of 4-oxo-2-methylbenzofuran-6-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2-methylbenzofuran-6-methanol.

    Substitution: Formation of ethyl 4-alkoxy-2-methylbenzofuran-6-carboxylate.

Scientific Research Applications

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and withdrawing effects of its functional groups, affecting its behavior in various chemical transformations.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 4-hydroxybenzofuran-6-carboxylate: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially influencing its solubility and reactivity.

    4-Hydroxy-2-methylbenzofuran-6-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

Properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMIJABWOZOAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467856
Record name ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894779-28-3
Record name ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (I-1b: 549.03 g, 1.37 mol) in ethanol (4.00 L) at room temperature was added potassium carbonate (266 g, 1.92 mol) in one portion. The reaction mixture was then heated at 60° C. for 3 hours. Potassium carbonate (100 g, 0.720 mol) was then added in one portion and the reaction mixture was heated at 60° C. for a further 3 hours. After cooling to room temperature the mixture was diluted with dichloromethane (2 L) and the suspension filtered, washing the solids with dichloromethane (2×1 L) (all batches were combined at this point). The combined filtrate and washings were then washed with citric acid (2.5 L of a 1 M aqueous solution), then concentrated in vacuo and the resulting residue purified by dry flash chromatography (hexane then 2:1 hexane:ethyl acetate). All fractions containing the desired product were combined and concentrated in vacuo. The resulting residue, which solidified on standing, was slurried with cold toluene and filtered. The solids were then stirred with hot toluene and decolourising charcoal for 1 hour, followed by filtration of the hot mixture through a pad of celite. The filtrate was allowed to cool and the resulting precipitate isolated by filtration to give desired ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (I-1c: 360 g, 90%) as orange powder. 1H NMR (CDCl3, 300 MHz) δ ppm 7.73-7.73 (m, 1H), 7.45 (d, 1H), 6.51-6.50 (m, 1H), 5.85 (s, 1H), 4.39 (q, 2H), 2.48 (d, 3H), 1.40 (t, 3H). LCMS (liquid chromatography mass spectrometry): m/z 221.06 (96.39% purity).
Quantity
549.03 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate in absolute ethanol (500 mL) and potassium carbonate (18 g, 0.13 mol) was stirred for 3 h at 60° C. The mixture was diluted with 500 mL of dichloromethane and the suspension was filtered. The precipitate was washed with 200 mL of dichloromethane. The combined solutions was washed with 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The crude product introduced into a silica gel column and eluted with hexane/ethyl acetate mixture (2:1) to give 20 g (91 mmol, 95%) of desired compound as a yellow solid. 1HNMR (DMSO d-6): 1.30 (t, H), 2.45 (s, 3H), 4.30 (qt, 2H), 6.65 (s, 1H), 7.28 (2, 1H), 7.53 (s, 1H), 10.25 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

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